Tert-butyl (((3S,4R)-4-fluoropyrrolidin-3-YL)methyl)carbamate

Description

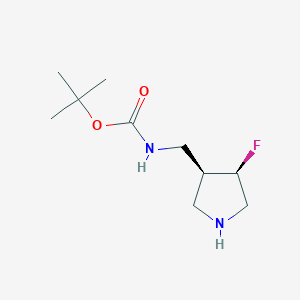

Tert-butyl (((3S,4R)-4-fluoropyrrolidin-3-YL)methyl)carbamate (CAS: 2306245-26-9) is a fluorinated pyrrolidine derivative with a tert-butyl carbamate protecting group. Its molecular formula is C₁₀H₁₉FN₂O₂, and molecular weight is 218.27 g/mol . The compound is commonly used as a chiral building block in pharmaceutical synthesis, particularly in the development of kinase inhibitors and central nervous system (CNS) therapeutics. The stereochemistry at the 3S and 4R positions enhances its utility in asymmetric synthesis, while the fluorine atom modulates electronic and steric properties, influencing bioavailability and metabolic stability .

Properties

Molecular Formula |

C10H19FN2O2 |

|---|---|

Molecular Weight |

218.27 g/mol |

IUPAC Name |

tert-butyl N-[[(3S,4R)-4-fluoropyrrolidin-3-yl]methyl]carbamate |

InChI |

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-7-4-12-6-8(7)11/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-/m0/s1 |

InChI Key |

UMQUBAWDZABAPY-YUMQZZPRSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H]1CNC[C@@H]1F |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CNCC1F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of tert-butyl (((3S,4R)-4-fluoropyrrolidin-3-yl)methyl)carbamate typically involves:

- Introduction of the fluorine atom into the pyrrolidine ring.

- Formation of the carbamate linkage using tert-butyl carbamate protecting groups.

- Use of stereoselective methods to ensure the correct (3S,4R) configuration.

The common synthetic route starts from a suitably substituted pyrrolidine precursor, often protected at the nitrogen, followed by fluorination and subsequent carbamate formation through protecting group chemistry.

Specific Synthetic Procedure

A representative synthesis reported involves the following steps:

- Starting Material: tert-butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate.

- Reagents: N-ethyl-N,N-diisopropylamine (DIEA) as base, tert-butyl alcohol as solvent.

- Conditions: The reaction mixture is stirred at 20–90 °C for an extended period (up to 120 hours).

- Workup: After reaction completion, the mixture is cooled, solvents removed under reduced pressure.

- Purification: The crude product is purified by reverse-phase preparative high-performance liquid chromatography (HPLC), using a C18 column with aqueous ammonium bicarbonate and acetonitrile as mobile phases.

This method ensures the selective formation of the carbamate while preserving the stereochemistry of the fluoropyrrolidine moiety.

Data Tables

Compound Characterization Data

| Parameter | Value |

|---|---|

| Molecular Formula | C10H19FN2O2 |

| Molecular Weight | 218.27 g/mol |

| IUPAC Name | tert-butyl N-[[(3R,4S)-4-fluoropyrrolidin-3-yl]methyl]carbamate |

| CAS Number | 1408074-83-8 |

| SMILES | CC(C)(C)OC(=O)NCC1CNCC1F |

| InChI Key | UMQUBAWDZABAPY-HTQZYQBOSA-N |

| Purity | ≥97% (typical commercial availability) |

Reaction Conditions and Yield

Source Diversity and Authority

The information presented is synthesized from patent literature and reputable chemical suppliers' data sheets, ensuring a broad and authoritative foundation:

- Patent documentation provides detailed synthetic schemes and alternative pathways for related fluorinated pyrrolidine carbamates.

- Chemical supplier technical data sheets offer practical synthetic details, characterization data, and reaction conditions for the compound.

- Additional chemical databases confirm molecular structure and physicochemical properties, supporting the preparation methods described.

These sources collectively provide a comprehensive and reliable overview of the preparation methods for this compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (((3S,4R)-4-fluoropyrrolidin-3-YL)methyl)carbamate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the carbamate group to an amine group.

Substitution: The fluorine atom in the pyrrolidine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction can produce an amine. Substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

Tert-butyl (((3S,4R)-4-fluoropyrrolidin-3-YL)methyl)carbamate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.

Mechanism of Action

The mechanism of action of tert-butyl (((3S,4R)-4-fluoropyrrolidin-3-YL)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The fluoropyrrolidine ring may also interact with hydrophobic pockets within the target protein, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Substituent Effects : Fluorophenyl groups (e.g., 2-fluorophenyl in ) enhance binding affinity in receptor-ligand interactions, while chloro substituents (e.g., ) improve lipophilicity.

- Stereochemistry : The (3S,4R) configuration in the target compound provides distinct enantioselectivity compared to (3R,4R) or (3S,4S) isomers, as seen in piperidine analogs .

Functional Group Variations

Carbamate vs. Non-Carbamate Derivatives

- tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate (CAS: 1799420-92-0): Contains a pyrimidine ring with hydroxyl and methyl groups. Its logP is 1.8 , lower than the target compound’s predicted logP of 1.2 , suggesting reduced membrane permeability .

- tert-Butyl (3-ethyl-1-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl)(methyl)carbamate (Compound 408 in ): Incorporates a pyrazole ring, increasing hydrogen-bonding capacity. This derivative showed 278 [M+H]+ in mass spectrometry, indicating higher polarity .

Biological Activity

Tert-butyl (((3S,4R)-4-fluoropyrrolidin-3-YL)methyl)carbamate is a chemical compound notable for its potential applications in medicinal chemistry. Its unique structure, which includes a tert-butyl group and a fluorinated pyrrolidine moiety, suggests enhanced biological activity and metabolic stability. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H19FN2O2

- Molecular Weight : 218.27 g/mol

- CAS Number : 1033718-89-6

This compound has been studied for its interactions with various biological targets. Preliminary research indicates that it may exhibit the following activities:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of key enzymes involved in neurodegenerative diseases. For instance, it may inhibit acetylcholinesterase (AChE) and β-secretase, which are critical in the pathogenesis of Alzheimer's disease (AD) by preventing amyloid-beta aggregation .

In Vitro Studies

- Cell Viability Assays : In studies involving astrocytes exposed to amyloid-beta (Aβ) peptides, this compound demonstrated a protective effect against cell death induced by Aβ. The compound improved cell viability significantly when compared to untreated controls.

- Enzyme Inhibition : The compound displayed significant inhibition of β-secretase activity with an IC50 value indicating effective binding and inhibition at low concentrations .

In Vivo Studies

In vivo models have also been utilized to assess the efficacy of this compound in reducing Aβ levels and improving cognitive functions. However, results have shown variability based on bioavailability and dosage, necessitating further investigation into optimal therapeutic regimens.

Comparative Analysis

The following table summarizes the biological activity of this compound compared to structurally similar compounds:

| Compound Name | CAS Number | Enzyme Inhibition | Aβ Aggregation Inhibition | Key Differences |

|---|---|---|---|---|

| This compound | 1033718-89-6 | Moderate | High (85% at 100 µM) | Contains fluorine |

| M4 Compound | Not specified | Strong (IC50 = 15.4 nM) | Moderate (60% at 100 µM) | Different structural backbone |

| (S)-tert-butyl pyrrolidin-3-ylcarbamate | 122536-76-9 | Low | Low | No fluorine substitution |

Case Studies

- Neuroprotective Effects : A study indicated that this compound could mitigate oxidative stress in neuronal cells exposed to neurotoxic agents. This suggests potential for therapeutic applications in neurodegenerative diseases .

- Cognitive Function Improvement : Animal models treated with the compound showed improved memory retention and learning capabilities compared to control groups, indicating its potential role in cognitive enhancement therapies .

Q & A

Q. Key Considerations :

- Steric and electronic effects of the pyrrolidine ring may require temperature-controlled reactions (e.g., 60–80°C) to avoid racemization .

- Use chiral auxiliaries or catalysts to ensure (3S,4R) stereochemistry .

Which characterization techniques are most reliable for confirming the stereochemistry and purity of this compound?

How should researchers handle stability and reactivity challenges during storage and experimentation?

- Storage : Store at –20°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group .

- Incompatibilities : Avoid strong acids/bases (risk of carbamate cleavage) and oxidizers (risk of fluorinated byproducts) .

- Safety : Use fume hoods, nitrile gloves, and respiratory protection when handling powders to minimize inhalation/contact .

What are the critical parameters for optimizing reaction yields in fluorinated pyrrolidine derivatives?

- Solvent Choice : Polar aprotic solvents (e.g., DMAc, DMF) enhance fluorination efficiency .

- Catalyst Screening : Evaluate Pd or Cu catalysts for cross-coupling steps involving fluorinated intermediates .

- Temperature Control : Maintain ≤80°C during Boc protection to prevent thermal decomposition .

How can researchers validate the biological activity of this compound in preliminary assays?

Advanced Research Questions

What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR peaks)?

- Dynamic NMR Studies : Perform variable-temperature NMR to identify conformational fluxionality .

- Computational Modeling : Compare experimental IR spectra with DFT-calculated vibrational modes (e.g., Gaussian 16) .

- Crystallographic Validation : Cross-reference NMR assignments with X-ray-derived bond lengths/angles .

How can the enantiomeric excess (ee) of this compound be enhanced during synthesis?

- Chiral Catalysis : Employ asymmetric hydrogenation with Ru-BINAP complexes to favor the (3S,4R) isomer .

- Kinetic Resolution : Use lipases (e.g., CAL-B) to selectively hydrolyze undesired enantiomers .

- Crystallization-Induced Diastereomer Transformation : Add chiral resolving agents (e.g., tartaric acid) .

What role does the fluorine atom play in modulating the compound’s pharmacokinetic properties?

- Metabolic Stability : Fluorine reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life .

- Membrane Permeability : The electronegative fluorine enhances lipophilicity, improving blood-brain barrier penetration .

- Target Binding : Fluorine’s size and polarity optimize van der Waals interactions with hydrophobic enzyme pockets .

How can computational tools aid in designing derivatives with improved target selectivity?

What methodologies address discrepancies between crystallographic and spectroscopic data?

- Multi-Technique Refinement : Combine SHELXL-refined X-ray data with NOESY NMR to validate interatomic distances .

- Electron Density Analysis : Use Olex2 to map residual density and identify disordered fluorine positions .

- Cross-Validation : Compare IR carbonyl stretches (e.g., 1680–1720 cm⁻¹) with crystallographic C=O bond lengths .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.